Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-
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Overview
Description
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of a methoxyethenyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- typically involves the nitration of a methoxyethenyl-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Halogens, alkylating agents, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Reduction and Oxidation: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Benzene, (1-methoxyethenyl)-: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene, 1-methoxy-2-(2-nitroethenyl)-: Another nitro-substituted benzene derivative with a different position of the nitro group, leading to variations in its chemical behavior.
Uniqueness: Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is unique due to the specific positioning of the methoxyethenyl and nitro groups on the benzene ring. This arrangement influences its reactivity, making it distinct from other similar compounds. Its combination of electron-donating and electron-withdrawing groups provides a unique balance of chemical properties, making it valuable for various applications .
Biological Activity
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of Nitro Compounds
Nitro compounds, including benzene derivatives, are known for their broad spectrum of biological activities. They exhibit properties such as antineoplastic , antibiotic , antihypertensive , and anti-inflammatory effects. The presence of the nitro group (-NO2) is often linked to enhanced biological activity due to its ability to participate in redox reactions and interact with various biological targets .
The biological activity of benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- can be attributed to several mechanisms:
- Electrophilic Attack : The nitro group can facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological molecules.
- Inhibition of Enzymes : Nitro compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines .
- Antimicrobial Activity : Studies have indicated that nitro-substituted compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Pseudomonas aeruginosa .
Biological Activity Data
The following table summarizes the biological activities associated with benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- based on recent studies:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitro compounds, including benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-. The compound showed a notable inhibition zone against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that this compound could inhibit iNOS activity effectively, leading to decreased levels of nitric oxide and pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases .
- Carcinogenic Potential : Long-term studies on rodents revealed that exposure to this compound could lead to carcinogenic effects, particularly liver tumors. These findings highlight the dual nature of nitro compounds as both therapeutic agents and potential toxins .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-[(Z)-2-methoxyethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6- |
InChI Key |
KGZPCCGLQHHSCZ-SREVYHEPSA-N |
Isomeric SMILES |
CO/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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